Neoabietadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neoabietadiene is an abietadiene in which the two double bonds are located at the 8(14)- and 13(15)-positions.
Scientific Research Applications
Synthesis and Characterization
Neoabietadiene, a diterpene, has been synthesized and characterized in scientific studies. Research has focused on its preparation from corresponding resin acids through various chemical processes such as diazomethane esterifications, LiAlH4 reductions, tosylations, and Zn/NaI reductions. These studies provide valuable insights into the structural and chemical properties of neoabietadiene, contributing to our understanding of its potential applications in various fields (Lee, Ravn, & Coates, 2001).
Diterpene Synthase Products in Picea abies
Investigations into the diterpene synthase products of Picea abies (Norway spruce) have shown that neoabietadiene is one of the compounds produced. This research has implications for understanding the biosynthesis pathway of the abietane resin acids in conifer defense. Identifying such compounds enhances our knowledge of plant biochemistry and could lead to applications in agriculture and forestry (Keeling et al., 2011).
properties
CAS RN |
57119-12-7 |
---|---|
Product Name |
Neoabietadiene |
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13,17-18H,6-12H2,1-5H3/t17-,18-,20+/m0/s1 |
InChI Key |
MRRHSEMHYVQUFK-CMKODMSKSA-N |
Isomeric SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |
SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.